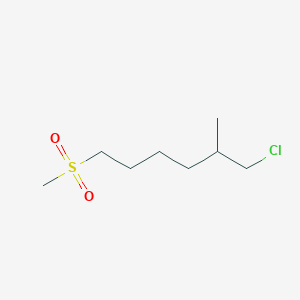
1-Chloro-2-methyl-6-(methylsulfonyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methyl-6-(methylsulfonyl)hexane is an organic compound with the molecular formula C8H17ClO2S and a molecular weight of 212.74 g/mol . This compound is characterized by the presence of a chlorine atom, a methyl group, and a methylsulfonyl group attached to a hexane backbone. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-methyl-6-(methylsulfonyl)hexane typically involves the chlorination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 2-methylhexane with thionyl chloride (SOCl2) to introduce the chlorine atom. This is followed by the reaction with methylsulfonyl chloride (CH3SO2Cl) under basic conditions to introduce the methylsulfonyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of reactive chlorinating agents and sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-methyl-6-(methylsulfonyl)hexane can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Products include alcohols, amines, or other substituted derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include simpler hydrocarbons and removal of the sulfonyl group.
Scientific Research Applications
1-Chloro-2-methyl-6-(methylsulfonyl)hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and methylsulfonyl groups into other molecules.
Biology: Studied for its potential effects on biological systems, although specific applications are limited.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methyl-6-(methylsulfonyl)hexane involves its reactivity with nucleophiles and oxidizing or reducing agents. The chlorine atom and the methylsulfonyl group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylhexane: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2-Methyl-6-(methylsulfonyl)hexane: Lacks the chlorine atom, affecting its reactivity with nucleophiles.
1-Chloro-6-(methylsulfonyl)hexane: Similar structure but different positioning of the methyl group, affecting its chemical properties.
Uniqueness
1-Chloro-2-methyl-6-(methylsulfonyl)hexane is unique due to the presence of both chlorine and methylsulfonyl groups, which provide distinct reactivity patterns. This makes it a valuable compound for research in organic synthesis and chemical reactions .
Properties
Molecular Formula |
C8H17ClO2S |
|---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
1-chloro-2-methyl-6-methylsulfonylhexane |
InChI |
InChI=1S/C8H17ClO2S/c1-8(7-9)5-3-4-6-12(2,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
UHWBCJXAOUSYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCS(=O)(=O)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















